Broader Protease Inhibition Spectrum Versus MG‑132, Calpeptin, and PD150606
ALLN inhibits calpain I, calpain II, cathepsin B, cathepsin L, and the proteasome, making it the least selective among commercially available peptide aldehydes . In the authoritative review by Kisselev & Goldberg, ALLN is explicitly designated as 'the least selective inhibitor… probably the best tool for prevention of unwanted proteolysis, for example during isolation of proteins from mammalian cells' [1]. By contrast, MG‑132 preferentially targets the proteasome (IC₅₀ = 100 nM for proteasome vs. 1.2 µM for calpain), calpeptin is a selective calpain inhibitor (ID₅₀ = 34‑52 nM for calpains; does not inhibit the proteasome), and PD150606 targets only the calcium‑binding site of calpains . The quantifiable breadth of ALLN's inhibition is therefore unmatched.
| Evidence Dimension | Number of distinct protease families inhibited at sub‑micromolar potency |
|---|---|
| Target Compound Data | 5 (calpain I, calpain II, cathepsin B, cathepsin L, proteasome) — Ki values: 190 nM, 220 nM, 150 nM, 0.5 nM, 6 µM respectively |
| Comparator Or Baseline | MG‑132: 2 (proteasome IC₅₀ = 100 nM, calpain IC₅₀ = 1.2 µM); Calpeptin: 2 (calpain I ID₅₀ = 52 nM, calpain II ID₅₀ = 34 nM, no proteasome inhibition); PD150606: 1 (calpain calcium‑binding site only) |
| Quantified Difference | ALLN covers 5 protease families; the next broadest comparator (MG‑132) covers 2 families with inverted selectivity preference |
| Conditions | In vitro enzyme inhibition assays using purified proteases; Ki and IC₅₀ determinations as compiled in Kisselev & Goldberg (2001) and vendor technical datasheets |
Why This Matters
For laboratories requiring comprehensive protease suppression during protein extraction, ALLN provides a single‑agent solution that no selective inhibitor can match, reducing cocktail complexity and cost.
- [1] Kisselev AF, Goldberg AL. Proteasome inhibitors: from research tools to drug candidates. Chem Biol. 2001;8(8):739-758. PMID: 11514224. View Source
